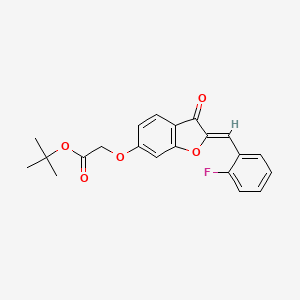

![molecular formula C18H20N4O B2977991 N-(2-(1H-indol-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034440-74-7](/img/structure/B2977991.png)

N-(2-(1H-indol-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

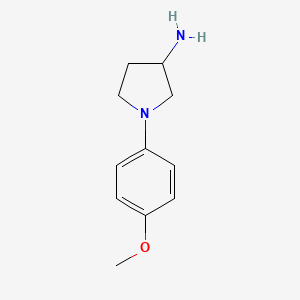

“N-(2-(1H-indol-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide” is a complex organic compound. It contains an indole group, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The indole group is known for its broad range of chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound is complex, with an indole group attached to an imidazole ring via an ethyl linker . The indole group contains two nitrogen atoms, one of which bears a hydrogen atom . The imidazole ring is a five-membered ring with two nitrogen atoms .Applications De Recherche Scientifique

Antimycobacterial Activity

Research on novel imidazo[1,2-a]pyridine-3-carboxamides, structurally related to the compound , has revealed significant antimycobacterial activity. These compounds have been shown to exhibit considerable activity against drug-sensitive and drug-resistant Mycobacterium tuberculosis strains. The study identified certain molecular scaffolds, including N-[2-(piperazin-1-yl)ethyl] moieties, as potent alternatives for further structure-activity relationship studies, suggesting a potential pathway for the development of new antimycobacterial agents (Lv et al., 2017).

Photodynamic Therapy Sensitizer

Imidazole-modified porphyrins, which share a structural motif with the compound of interest, have been identified as pH-responsive sensitizers for cancer photodynamic therapy. These compounds generate a significantly higher amount of singlet oxygen, a key reactive species in photodynamic therapy, under acidic conditions found in tumor environments compared to neutral conditions. This characteristic enhances their effectiveness in targeting cancer cells while minimizing damage to healthy tissues (Zhu et al., 2011).

Antitumor Activity

Compounds with imidazole carboxamide derivatives have been synthesized and evaluated for their antitumor activities. Novel N-(2-aminoethyl)-1-benzyl-2-(alkylthio)-1H-imidazole-5carboxamides were tested using the potato disk bioassay technique, showing significant inhibition of tumor growth. This research demonstrates the potential of imidazole carboxamide derivatives in developing new antitumor agents (Hadizadeh et al., 2007).

Antimicrobial Agents

The synthesis of novel benzo[d]imidazolyl tetrahydropyridine carboxylates has shown promising antimicrobial activities. These compounds, developed through multi-component reactions and evaluated for anti-inflammatory, antioxidant, antibacterial, and antifungal activities, have shown considerable efficacy against various pathogens. Their potential as antimicrobial agents highlights the versatility of the benzo[d]imidazole scaffold in medicinal chemistry (ANISETTI & Reddy, 2017).

Propriétés

IUPAC Name |

N-(2-indol-1-ylethyl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O/c23-18(14-5-6-15-16(11-14)21-12-20-15)19-8-10-22-9-7-13-3-1-2-4-17(13)22/h1-4,7,9,12,14H,5-6,8,10-11H2,(H,19,23)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXQDTRSMCJRLKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1C(=O)NCCN3C=CC4=CC=CC=C43)NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1H-indol-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

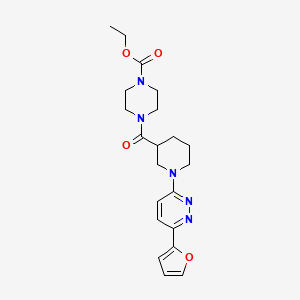

![2-[1-Cyano-2-(2-pyridinyl)vinyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2977918.png)

![2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2977921.png)

![tert-butyl 4-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)piperidine-1-carboxylate](/img/structure/B2977922.png)

![2-[6-(3,4-Dimethoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2977923.png)

![2-chloro-N-(2-cyanoethyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2977924.png)

![4-(4-chlorophenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2977925.png)

![6-Phenyl-3,7-dioxabicyclo[4.1.0]heptane](/img/structure/B2977927.png)

![2-(5-(3-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-phenylacetamide](/img/structure/B2977930.png)